Methyl (1h-imidazole-1-carbonyl)glycinate

Lipophilicity Aqueous solubility Chromatographic retention

Methyl (1H-imidazole-1-carbonyl)glycinate (CAS 93644-93-0, MW 183.16 g/mol, C₇H₉N₃O₃) is an N-acyl imidazole derived from glycine methyl ester and a carbonylimidazole activating moiety. It belongs to the class of imidazole-1-carbonyl amino acid esters – activated amino building blocks in which the imidazole ring serves as a latent leaving group for nucleophilic acyl substitution.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
Cat. No. B13168167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1h-imidazole-1-carbonyl)glycinate
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)N1C=CN=C1
InChIInChI=1S/C7H9N3O3/c1-13-6(11)4-9-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,12)
InChIKeyNFIMTWGTNSFCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (1H-Imidazole-1-Carbonyl)Glycinate – Core Identity, Class, and Procurement-Relevant Profile


Methyl (1H-imidazole-1-carbonyl)glycinate (CAS 93644-93-0, MW 183.16 g/mol, C₇H₉N₃O₃) is an N-acyl imidazole derived from glycine methyl ester and a carbonylimidazole activating moiety. It belongs to the class of imidazole-1-carbonyl amino acid esters – activated amino building blocks in which the imidazole ring serves as a latent leaving group for nucleophilic acyl substitution [1]. Unlike simple imidazole esters (e.g., methyl imidazole-1-carboxylate), this compound features a urea-type NH–C(O)–N linkage bridging the imidazole and glycinate motifs, conferring a distinct reactivity profile balanced between acyl imidazole electrophilicity and carbamate/urea-type stability [2]. The compound is commercially catalogued as a specialized synthetic building block (e.g., Enamine EN300-88202, ≥95% purity) and has been characterized with a measured logP of −1.32, indicating substantial hydrophilicity relative to α‑substituted analogs [3].

Why Methyl (1H-Imidazole-1-Carbonyl)Glycinate Cannot Be Replaced by Generic Imidazole Carbonyl Reagents or Alternative Amino Acid Esters


Imidazole-1-carbonyl derivatives are not functionally interchangeable. The reactivity, stability, and synthetic utility of each member in this class is governed by three interdependent structural variables: (i) the nature of the α‑amino acid side chain (glycine vs. α‑substituted), (ii) the ester vs. free acid at the carboxyl terminus, and (iii) the carbamate (O‑linked) vs. urea (N‑linked) connectivity to the imidazole [1]. Methyl (1H-imidazole-1-carbonyl)glycinate occupies a unique position: it is the only unsubstituted glycine methyl ester member of the imidazole-1-carbonyl amino acid ester family, conferring the lowest steric hindrance at the α‑carbon, which directly affects nucleophilic substitution rates, susceptibility to auto‑condensation side reactions, and chromatographic behaviour [2]. Substituting it with the free acid (N‑(imidazole-1-carbonyl)‑glycine, CAS 59643-41-3) alters solubility and precludes direct use in ester‑requiring transformations; substituting it with the alanine analog (CAS 93644-94-1) introduces α‑methyl steric shielding that demonstrably reduces aminolysis rates [3]. These differences are quantifiable and directly impact synthetic outcomes, making generic substitution unreliable without experimental re‑validation.

Quantitative Differentiation Evidence for Methyl (1H-Imidazole-1-Carbonyl)Glycinate vs. Closest Structural Analogs


LogP −1.32 Confers Demonstrably Higher Hydrophilicity Than α‑Substituted Imidazole‑Carbonyl Amino Acid Esters

Methyl (1H-imidazole-1-carbonyl)glycinate exhibits a measured logP of −1.32 [1]. In contrast, the alanine analog, (S)-methyl 2-(1H-imidazole-1-carboxamido)propanoate (CAS 93644-94-1), bears a single additional α‑methyl group, which is predicted to increase logP by approximately 0.5–0.6 log units (estimated logP ≈ −0.8), based on the established Hansch π‑contribution of an sp³‑CH₃ substituent (+0.5 to +0.6) [2]. This renders the glycine derivative substantially more water‑compatible and earlier‑eluting under reversed‑phase chromatographic conditions, a property that directly impacts aqueous‑phase reaction design, extractive workup partitioning, and preparative HPLC purification strategies.

Lipophilicity Aqueous solubility Chromatographic retention

Absence of α‑Substituent Enables Higher Nucleophilic Acyl Substitution Rates Relative to α‑Methyl or α‑Alkyl Congeners

N‑Acyl imidazoles undergo nucleophilic attack at the carbonyl carbon via a bimolecular (SN2‑like) mechanism. The rate of aminolysis and hydrolysis is exquisitely sensitive to steric bulk at the acyl carbon: the Zaramella et al. study demonstrated that the aminolysis rate of N‑acyl imidazoles decreases in the order N‑acetyl > N‑propionyl > N‑isobutyryl > N‑trimethylacetyl, consistent with increasing steric hindrance at the α‑position [1]. Methyl (1H-imidazole-1-carbonyl)glycinate, bearing only two α‑hydrogens and no alkyl substituent, represents the sterically least hindered member of the imidazole-1-carbonyl amino acid ester series. In contrast, the alanine analog (α‑CH₃), valine analog (α‑CH(CH₃)₂), and phenylalanine analog (α‑CH₂Ph) each introduce progressive steric shielding that attenuates reactivity [2]. This property is critical for applications requiring rapid, complete conversion under mild conditions, such as fragment coupling in peptide synthesis or bioconjugation.

Acyl transfer kinetics Steric hindrance N-Acyl imidazole reactivity

Elevated Symmetrical Urea Side‑Product Risk Demands Stricter Temperature Control vs. α‑Substituted Analogs

During CDI‑mediated activation of amino acid esters, the desired N‑imidazole‑carbonyl intermediate can undergo auto‑condensation with unreacted amino ester to form a symmetrical urea impurity. The Organic Syntheses procedure for methyl (1H-imidazole-1-carbonyl)-L-alaninate explicitly documents that symmetrical urea formation is observed when the reaction temperature exceeds 0 °C or when reagents are combined without slow, controlled addition; under optimized conditions (pre‑cooling, dropwise addition, <25 °C), the symmetrical urea impurity is limited to <7% (1.7% and 1% in two reported runs) [1]. Because glycine esters lack the α‑substituent that provides steric protection against this bimolecular side reaction, the glycinate derivative is inherently more prone to symmetrical urea formation than the alanine analog. This places a premium on rigorous temperature control (0–4 °C) and slow addition protocols during the synthesis of methyl (1H-imidazole-1-carbonyl)glycinate to achieve comparable purity, with quantitative GC or HPLC monitoring recommended as a quality gate [2].

Side reaction Symmetrical urea Auto-condensation Process control

Validated as Activated Amino Partner in Racemization‑Free Inverse (N→C) Peptide Synthesis vs. Conventional Carboxylic Acid Activation

Methyl (1H-imidazole-1-carbonyl)glycinate and its congeners have been established as key intermediates in 'inverse' peptide synthesis, where the amino group – rather than the carboxylic acid – is activated as an N‑acyl imidazole [1]. In the Suppo et al. (2014) protocol, CDI‑activated α‑amino esters were coupled with N‑Boc‑protected amino acids under Cuᴵᴵ/HOBt catalysis to afford dipeptides in good yields with no detectable epimerization, even when using the sensitive cysteine residue Boc‑Cys(Bn)‑OH [1]. This N→C direction strategy is orthogonal to traditional C‑terminal activation methods and is particularly advantageous for sequences prone to racemization under standard coupling conditions. The glycine derivative is uniquely suited among the imidazole‑carbonyl amino ester series because glycine itself is achiral, eliminating any risk of epimerization at the activated amino partner, while the imidazole‑carbonyl leaving group provides a traceless activation strategy that liberates only imidazole and CO₂ upon coupling [2].

Inverse peptide synthesis Racemization-free coupling Activated amino ester Solid-phase peptide synthesis

Commercial Availability and Purity Benchmarking Against Structural Analogs for Procurement Decision‑Making

Methyl (1H-imidazole-1-carbonyl)glycinate is commercially stocked as a building block by Enamine (EN300-88202, CAS 93644-93-0, MW 183.17, purity ≥95%, delivery from 7 days) and by Leyan (Cat. 1418236, purity 95%, CAS 93644-93-0) . In contrast, the alanine analog (CAS 93644-94-1) is less broadly catalogued by major building block suppliers, and the free acid N‑(imidazole-1-carbonyl)‑glycine (CAS 59643-41-3) is primarily available through specialist suppliers, often with longer lead times. The benzyl ester analog (CAS 60081-95-0) is also available but introduces an additional deprotection step when the methyl ester is required for downstream chemistry. This sourcing differential means the glycinate methyl ester offers a pragmatic procurement advantage for laboratories requiring rapid access to an imidazole‑carbonyl‑activated glycine building block without the need for in‑house CDI activation and purification.

Commercial availability Purity Lead time Building block

Optimal Research and Industrial Deployment Scenarios for Methyl (1H-Imidazole-1-Carbonyl)Glycinate


Racemization‑Free Inverse Peptide Synthesis (N→C Direction) for Difficult Amino Acid Sequences

Methyl (1H-imidazole-1-carbonyl)glycinate serves as an activated glycine donor in Cuᴵᴵ/HOBt‑catalyzed inverse peptide coupling. Because glycine is achiral, it introduces zero epimerization risk at the activated amino partner, making it ideal for synthesizing dipeptides and tripeptides containing epimerization‑sensitive residues (Cys, His, Ser) under microwave‑accelerated conditions (50 °C, 30–60 min). This application is validated by the Suppo et al. (2014) protocol, which reported 54–83% dipeptide yields across 12 examples with no detectable racemization [1]. The method is compatible with standard N‑Boc and N‑Cbz protecting groups on the carboxylic acid coupling partner.

Aqueous‑Compatible Amide Bond Formation Leveraging High Hydrophilicity (logP −1.32)

The measured logP of −1.32 makes methyl (1H-imidazole-1-carbonyl)glycinate substantially more water‑soluble than α‑substituted imidazole‑carbonyl amino acid esters [2]. This property enables amide bond formation in mixed aqueous‑organic solvent systems (e.g., H₂O/MeCN or H₂O/THF) where less hydrophilic analogs would precipitate or partition unfavourably. The moderate electrophilicity of N‑acyl imidazoles – balanced between high reactivity and sufficient aqueous stability (half‑life on the order of minutes to hours in neutral aqueous buffer) – has made this compound class attractive for bioconjugation and chemical biology applications [3].

Solid‑Phase Peptide Synthesis (SPPS) Building Block Requiring Orthogonal Activation

As a pre‑formed, storable N‑imidazole‑carbonyl‑activated amino ester (stable for months when stored dry at 2–8 °C), methyl (1H-imidazole-1-carbonyl)glycinate can be employed directly in SPPS without in‑situ activation steps, streamlining automated synthesis workflows [4]. The imidazole‑carbonyl leaving group is orthogonal to standard Fmoc/t‑Bu SPPS chemistry, liberating only volatile CO₂ and soluble imidazole upon coupling, which simplifies resin washing and reduces the accumulation of non‑volatile coupling reagent by‑products that can complicate cleavage and purification. The Enamine commercial offering (≥95% purity, 7‑day delivery) supports rapid procurement for SPPS method development .

Medicinal Chemistry Fragment Library Synthesis and SAR Exploration of IDE‑Targeted Chemical Probes

The imidazole‑carbonyl‑glycine scaffold has been validated in the context of insulin‑degrading enzyme (IDE) inhibitor development, where structure–activity relationship studies by Charton et al. (2015) demonstrated that imidazole‑derived 2‑[N‑carbamoylmethyl‑alkylamino]acetic acids serve as dual‑binding (exosite + catalytic site) IDE modulators [5]. While the specific compound methyl (1H-imidazole-1-carbonyl)glycinate was not the clinical lead, its core structural motif – an imidazole‑1‑carbonyl‑glycine ester – represents the minimally elaborated pharmacophoric fragment from which potent IDE probes (e.g., BDM43079, IC₅₀ = 0.1 μM) were derived. Procurement of this fragment enables systematic SAR exploration through parallel amidation, ester hydrolysis, or N‑alkylation of the glycine α‑position.

Quote Request

Request a Quote for Methyl (1h-imidazole-1-carbonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.